Hydrogen sulfate

Catalog No.
S1511320
CAS No.
14996-02-2
M.F
HSO4(−)
HO4S-
M. Wt
97.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrogen sulfate

CAS Number

14996-02-2

Product Name

Hydrogen sulfate

IUPAC Name

hydrogen sulfate

Molecular Formula

HSO4(−)
HO4S-

Molecular Weight

97.07 g/mol

InChI

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1

InChI Key

QAOWNCQODCNURD-UHFFFAOYSA-M

SMILES

OS(=O)(=O)[O-]

Synonyms

Sulfuric acid hydrogenion

Canonical SMILES

[H+].[O-]S(=O)(=O)[O-]

The exact mass of the compound Hydrogen sulfate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of sulfur oxoanion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydrogen sulfate (CAS 14996-02-2), commonly referred to as the bisulfate anion (HSO4-), is a moderately strong Brønsted acid procured primarily as solid alkali salts (e.g., sodium hydrogen sulfate) or as the active anion in acidic ionic liquids. Unlike highly corrosive liquid mineral acids, hydrogen sulfate provides a stable, weighable solid or low-volatility liquid source of protons with a pKa of approximately 1.92 [1]. Its industrial value is driven by its ability to deliver precise pH regulation and highly selective acid catalysis without the destructive dehydration, charring, or extreme handling hazards associated with unbuffered strong acids .

Substituting hydrogen sulfate with generic sulfuric acid (H2SO4) frequently fails in sensitive procurement and synthetic applications due to the latter's extreme acidity (pKa ~ -3.0) and strong dehydrating properties, which cause unwanted side-reactions such as the dehydration of alcohols to alkenes and the charring of organic substrates. Furthermore, sulfuric acid is a hazardous liquid requiring specialized containment, whereas hydrogen sulfate salts are stable solids that simplify batch dosing and process safety . Conversely, substituting with neutral sulfates (e.g., sodium sulfate) completely eliminates the Brønsted acidity required for pH adjustment and catalytic activation, rendering the material inert for acid-catalyzed processes .

Catalytic Yield Superiority in Esterification Workflows

In comparative esterification reactions of carboxylic acids with short-chain alcohols, hydrogen sulfate-based ionic liquids demonstrated significantly higher conversion efficiency than traditional mineral acids [1]. The moderate Brønsted acidity of the hydrogen sulfate anion prevents the degradation of reactants, maximizing product yield in fine chemical synthesis [1].

Evidence DimensionEsterification product yield
Target Compound Data93.5% average yield using hydrogen sulfate-based ionic liquids ([bsmim][HSO4])
Comparator Or Baseline73.0% average yield using sulfuric acid (H2SO4)
Quantified Difference20.5% absolute increase in average product yield
ConditionsSynthesis of esters from carboxylic acids and alcohols (<100 g/mol)

Demonstrates that procuring hydrogen sulfate precursors yields more usable product and fewer byproducts than standard mineral acids during esterification.

Catalyst Recyclability and Waste Reduction

Solid hydrogen sulfate salts (such as NaHSO4) and ionic liquids function as highly effective, recoverable catalysts. In multi-component organic syntheses, hydrogen sulfate catalysts can be recovered and reused for up to 5 to 6 cycles with negligible loss in activity [1]. In contrast, sulfuric acid is strictly single-use and requires massive volumes of alkaline neutralizers post-reaction [1].

Evidence DimensionNumber of viable catalyst reuse cycles
Target Compound Data5 to 6 continuous cycles with >90% yield retention
Comparator Or Baseline0 cycles (single-use) for homogeneous H2SO4
Quantified DifferenceComplete elimination of single-use catalyst waste across 5+ batch runs
ConditionsMulti-component organic condensation reactions (e.g., amidoalkyl naphthols synthesis)

Directly lowers long-term catalyst procurement costs and drastically reduces alkaline neutralization expenses in waste management.

Acidity Control and Substrate Preservation

The thermodynamic acidity of the hydrogen sulfate anion provides a controlled proton-donating environment. With a pKa of 1.92, it is approximately five orders of magnitude less acidic than the first dissociation of sulfuric acid (pKa ~ -3.0) [1]. This specific thermodynamic profile allows hydrogen sulfate to catalyze reactions or lower pH without acting as a harsh dehydrating or oxidizing agent.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa ~ 1.92 (moderate Brønsted acidity)
Comparator Or BaselinepKa ~ -3.0 for sulfuric acid (highly aggressive strong acid)
Quantified Difference~5 orders of magnitude difference in proton dissociation strength
ConditionsAqueous and polar organic solvent environments at standard conditions

This precisely tuned acidity prevents the charring and dehydration of sensitive organic molecules, making it preferred for food-grade pH adjustment and selective catalysis.

Phase Separation and Downstream Processing Efficiency

When utilized in ionic liquid form, the hydrogen sulfate anion facilitates spontaneous biphasic separation between the catalyst and the synthesized organic products [1]. While sulfuric acid forms a homogeneous mixture requiring extensive aqueous quenching and solvent extraction, hydrogen sulfate systems allow for simple mechanical decantation[1].

Evidence DimensionProduct isolation mechanism
Target Compound DataSpontaneous biphasic separation (catalyst phase vs. product phase)
Comparator Or BaselineHomogeneous mixture requiring aqueous quenching and solvent extraction (H2SO4)
Quantified DifferenceElimination of aqueous quench and organic solvent extraction steps
ConditionsSolvent-free esterification and multi-component reactions

Eliminates the need to procure large volumes of extraction solvents, streamlining industrial downstream processing and reducing energy costs.

Green Esterification and Fine Chemical Synthesis

Leveraging the moderate acidity and recyclability of hydrogen sulfate (via solid salts or ionic liquids) to replace corrosive, single-use mineral acids in the synthesis of esters, ethers, and complex organic intermediates [1].

Industrial Water Treatment and Pool pH Regulation

Utilizing solid sodium hydrogen sulfate to safely and predictably lower the pH of large water systems without the severe handling, transport, and inhalation risks associated with liquid sulfuric acid .

Textile Processing and Dye Bath Acidification

Employing the bisulfate anion's controlled proton release to optimize the pH of dye baths and selectively degrade fibers without compromising the structural integrity of the core textile materials.

XLogP3

-1.5

Other CAS

14996-02-2

Wikipedia

Hydrogen sulfate
Hydrogen sulfate ion
Tetraoxidosulfate(.1-)

Dates

Last modified: 02-18-2024

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